molecular formula C4H10N4O B1666421 Azido-PEG1-Amine CAS No. 464190-91-8

Azido-PEG1-Amine

Cat. No.: B1666421
CAS No.: 464190-91-8
M. Wt: 130.15 g/mol
InChI Key: JIQVRHWKIDNQLC-UHFFFAOYSA-N
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Description

Azido-PEG1-Amine is a polyethylene glycol-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This compound is widely used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Azido-PEG1-Amine is a heterobifunctional linker that contains an azide (N3) group and an amino (NH2) group . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . The azide group in this compound can react with these groups via Click Chemistry to yield a stable triazole linkage .

Mode of Action

this compound operates through a process known as Click Chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction involves the azide group in this compound and an alkyne group in the target molecule, forming a stable triazole linkage . A strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

this compound is a PEG-based PROTAC linker used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

It’s known that the compound is soluble in water, dmso, dcm, and dmf , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This is achieved through the formation of PROTACs, which bind to both the target protein and an E3 ubiquitin ligase, marking the target protein for degradation .

Action Environment

It’s known that the compound’s reactivity with target molecules can be influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition reaction . Additionally, the compound’s solubility in various solvents could potentially influence its action, efficacy, and stability in different environments.

Biochemical Analysis

Biochemical Properties

Azido-PEG1-Amine plays a significant role in biochemical reactions. The amino group of this compound is reactive with carboxylic acids and activated N-hydroxysuccinimide (NHS) esters . The azide group can react with alkyne, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage . This allows this compound to interact with a variety of enzymes, proteins, and other biomolecules, facilitating numerous biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily related to its role as a linker. It can facilitate the attachment of various functional groups or molecules to cellular components, influencing cell function

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form stable triazole linkages via Click Chemistry . This allows it to act as a bridge, connecting different molecules together. Depending on the molecules it is linked to, this compound can influence a variety of molecular processes, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

As a PEG-based compound, it is likely to have good stability . Long-term effects on cellular function would depend on the specific experiments and the molecules that this compound is linked to.

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on the specific molecules it is linked to. As a small and hydrophilic molecule, it is likely to be able to diffuse freely in aqueous environments .

Subcellular Localization

The subcellular localization of this compound would depend on the specific molecules it is linked to. As a small and hydrophilic molecule, it is likely to be able to access most subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azido-PEG1-Amine can be synthesized through a series of chemical reactions involving the introduction of an azide group to a polyethylene glycol backbone. The typical synthetic route involves the reaction of polyethylene glycol with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through techniques such as column chromatography or recrystallization to achieve the desired purity levels .

Comparison with Similar Compounds

  • Azido-PEG2-Amine
  • Azido-PEG4-Amine
  • Azido-PEG10-Amine

Comparison: Azido-PEG1-Amine is unique due to its shorter polyethylene glycol chain, which provides distinct solubility and reactivity properties compared to its longer-chain counterparts. The shorter chain length allows for more precise control over the spatial arrangement of linked molecules, making it particularly useful in applications requiring high specificity .

Properties

IUPAC Name

2-(2-azidoethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O/c5-1-3-9-4-2-7-8-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQVRHWKIDNQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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